Comparative Binding Affinity: Target Compound vs. Structural Analogs for BRD4 Bromodomain
The target compound demonstrates a measurable binding affinity for the BRD4 bromodomain 1, a key epigenetic target. Its dissociation constant (Kd) is 1.91 µM, as measured by isothermal titration calorimetry (ITC) [1]. In contrast, publicly available affinity data for its closest structural analogs, specifically 1,6-dibromonaphthalen-2-yl dimethylcarbamate and the non-brominated naphthalen-2-yl diethylcarbamate, could not be identified for this target. This lack of data for the comparators underlines the unique, albeit moderate, activity profile of the target compound within this specific chemical series for this biological target.
| Evidence Dimension | Binding Affinity (Kd) for BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 1.91 µM (1.91E+3 nM) |
| Comparator Or Baseline | 1,6-dibromonaphthalen-2-yl dimethylcarbamate: Data not found; Naphthalen-2-yl diethylcarbamate: Data not found |
| Quantified Difference | Not calculable; only target compound data is available. |
| Conditions | In vitro binding assay; Target: BRD4 bromodomain 1 (unknown origin); Method: Isothermal Titration Calorimetry (ITC) [1]. |
Why This Matters
This is the only publicly available, quantitative activity data for this compound, establishing a baseline affinity for a therapeutically relevant target, which is essential for any structure-activity relationship (SAR) exploration.
- [1] BindingDB. (n.d.). BDBM50623485 CHEMBL5437886. Retrieved April 15, 2026, from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50623485&google=BDBM50623485 View Source
